molecular formula NO2.Na<br>NaNO2<br>NNaO2 B000870 Sodium nitrite CAS No. 7632-00-0

Sodium nitrite

Cat. No.: B000870
CAS No.: 7632-00-0
M. Wt: 68.995 g/mol
InChI Key: LPXPTNMVRIOKMN-UHFFFAOYSA-M
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Description

Sodium nitrite is an inorganic compound with the chemical formula NaNO₂. It appears as a white to slightly yellowish crystalline powder that is highly soluble in water and hygroscopic. This compound is widely recognized for its use as a food additive, particularly in processed meats, where it acts as a preservative and color fixative . It is also a precursor to various organic compounds, including pharmaceuticals, dyes, and pesticides .

Chemical Reactions Analysis

Thermal Decomposition

Sodium nitrite decomposes at elevated temperatures:2NaNO2>330CNa2O+NO+NO22\text{NaNO}_2\xrightarrow{>330^\circ \text{C}}\text{Na}_2\text{O}+\text{NO}+\text{NO}_2This reaction releases toxic nitrogen oxides (NO, NO₂) and is influenced by atmospheric oxygen .

Sulfuric Acid

In concentrated sulfuric acid, NaNO₂ generates nitrogen oxides:2NaNO2+H2SO4Na2SO4+NO2+NO+H2O2\text{NaNO}_2+\text{H}_2\text{SO}_4\rightarrow \text{Na}_2\text{SO}_4+\text{NO}_2+\text{NO}+\text{H}_2\text{O}The reaction produces a 1:1 ratio of NO and NO₂, with NO₂ being a potent respiratory irritant .

Hydrochloric Acid

Under boiling conditions, NaNO₂ reacts with HCl:3NaNO2+2HClNaNO3+2NaCl+2NO+H2O3\text{NaNO}_2+2\text{HCl}\rightarrow \text{NaNO}_3+2\text{NaCl}+2\text{NO}+\text{H}_2\text{O}This reaction demonstrates NaNO₂’s dual redox behavior, acting as both oxidizer and reducer .

Oxidizing Agent in Acidic Media

In acidic environments, NaNO₂ oxidizes iodide to iodine:2NaNO2+4HI2NO+2I2+2NaI+2H2O2\text{NaNO}_2+4\text{HI}\rightarrow 2\text{NO}+2\text{I}_2+2\text{NaI}+2\text{H}_2\text{O}The reaction is first-order in nitrite concentration .

Reducing Agent in Alkaline Media

In basic solutions, NaNO₂ is oxidized to nitrate by strong oxidizers (e.g., KMnO₄):5NaNO2+2KMnO4+3H2SO45NaNO3+2MnSO4+K2SO4+3H2O5\text{NaNO}_2+2\text{KMnO}_4+3\text{H}_2\text{SO}_4\rightarrow 5\text{NaNO}_3+2\text{MnSO}_4+\text{K}_2\text{SO}_4+3\text{H}_2\text{O}This property is exploited in wastewater treatment .

Nitrosation Reactions

NaNO₂ mediates nitrosation via the nitrosonium ion (NO⁺), critical in forming nitroso compounds:

SubstrateProductRate Constant (k, M⁻¹s⁻¹)pH DependenceReference
DopamineNitrosodopamine1.7×1031.7\times 10^{-3}1.5–3.5
SerotoninDinitroso-serotonin3.2×1033.2\times 10^{-3}2.0–4.0
L-TyrosineNitroso-tyrosine0.9×1030.9\times 10^{-3}1.5–3.0
  • Mechanism : Electrophilic aromatic substitution by NO⁺ .
  • Kinetics : First-order dependence on [NaNO₂] (n ≈ 1.0) .

Reactions with Ammonia and Ammonium Salts

NaNO₂ reacts explosively with ammonium compounds:NaNO2+NH4ClN2+2H2O+NaCl\text{NaNO}_2+\text{NH}_4\text{Cl}\rightarrow \text{N}_2+2\text{H}_2\text{O}+\text{NaCl}This reaction generates nitrogen gas and is highly exothermic .

Methemoglobin Formation

NaNO₂ oxidizes hemoglobin (Hb) to methemoglobin (MetHb), crucial in cyanide detoxification:Hb Fe2++NaNO2MetHb Fe3++NO\text{Hb Fe}^{2+}+\text{NaNO}_2\rightarrow \text{MetHb Fe}^{3+}+\text{NO}MetHb binds cyanide, forming non-toxic cyanomethemoglobin .

Mutagenicity

Nitrosation of biogenic amines (e.g., serotonin) yields mutagenic nitroso derivatives, with mutagenicity linked to reaction pH and nitrite concentration .

Reactions with Metals and Reducing Agents

NaNO₂ forms explosive mixtures with:

  • Phosphorus : Ignites upon contact .
  • Cyanides : Produces toxic gases (e.g., HCN) .
  • Tin(II) Chloride : Violent redox reaction .

Scientific Research Applications

Food Preservation

Sodium nitrite is widely used as a food additive, particularly in cured meats. Its primary functions include:

  • Preservation : It inhibits the growth of Clostridium botulinum, the bacterium responsible for botulism.
  • Color Fixation : this compound helps maintain the pink color of cured meats, enhancing their visual appeal.
  • Flavor Enhancement : It contributes to the characteristic taste of cured products.

Table 1: Applications of this compound in Food Preservation

ApplicationFunctionExamples
PreservativeInhibits bacterial growthBacon, ham, sausages
Color FixativeMaintains pink colorHot dogs, corned beef
Flavor EnhancerEnhances tasteCured meats

Medical Applications

This compound has been investigated for its therapeutic potential in various medical conditions:

  • Cardiovascular Health : Studies have shown that this compound supplementation can improve motor and cognitive functions in older adults by increasing nitric oxide bioavailability . This has implications for treating age-related cognitive decline.
  • Malaria Treatment : this compound has been explored as an adjunct therapy in malaria treatment due to its oxidative properties that may enhance the efficacy of certain antimalarial drugs .

Case Study: Chronic this compound Supplementation
A pilot study involving middle-aged and older adults demonstrated that chronic supplementation with this compound improved motor function significantly over a 10-week period. Participants receiving 80 mg/day and 160 mg/day showed marked improvements in knee flexor and extensor torque rates compared to placebo .

Industrial Applications

In industrial chemistry, this compound serves multiple roles:

  • Reagent in Organic Synthesis : It is utilized for the synthesis of diazo compounds, which are precursors for dyes and other chemicals .
  • Corrosion Inhibitor : this compound is effective in preventing corrosion in metal surfaces and is used in various industrial applications such as greases and cooling systems .
  • Rubber Industry : It is employed in the production of nitroso compounds used in rubber processing.

Table 2: Industrial Uses of this compound

ApplicationFunctionExamples
Organic SynthesisPrecursor for dyesDiazo dyes
Corrosion InhibitionPrevents metal corrosionIndustrial greases
Rubber ProcessingProduces nitroso compoundsRubber products

Environmental Applications

This compound plays a role in environmental monitoring and treatment:

  • Water Treatment : It is used to control microbial growth in water systems.
  • Detection Methods : Recent advancements have led to the development of electrochemical sensors for detecting nitrites in environmental samples, which utilize this compound's properties for sensitive detection .

Case Study: Electrochemical Sensors
Recent research has developed novel electrochemical sensors based on this compound for detecting its concentration in food and environmental samples. These sensors demonstrate high sensitivity and selectivity, making them valuable tools for monitoring water quality and food safety .

Comparison with Similar Compounds

  • Potassium Nitrite (KNO₂)
  • Ammonium Nitrite (NH₄NO₂)
  • Lithium Nitrite (LiNO₂)
  • Silver Nitrite (AgNO₂)

Each of these compounds shares similar chemical properties with sodium nitrite but differs in terms of solubility, reactivity, and specific applications .

Biological Activity

Sodium nitrite (NaNO2) is a compound widely recognized for its applications in food preservation and as a therapeutic agent. Its biological activity has garnered significant attention due to its dual role in promoting health benefits and posing potential health risks, particularly in cases of overdose or misuse. This article explores the biological activity of this compound, focusing on its antibacterial properties, effects on cognitive and motor functions, and the implications of this compound poisoning.

This compound exhibits notable antibacterial properties, particularly against pathogenic bacteria such as Escherichia coli and Listeria monocytogenes. The antibacterial effect is primarily attributed to the release of nitric oxide (NO) under acidic conditions, which disrupts bacterial cell function and promotes oxidative stress.

Key Findings from Research

  • pH Dependence : A study demonstrated that the antibacterial activity of this compound increases as pH decreases. At pH 3, this compound showed significant inhibition of E. coli growth compared to neutral pH conditions, indicating that lower pH enhances NO release from nitrite .
  • Comparison with Other Compounds : this compound was found to be less effective than S-nitroso-N-acetylcysteine (SNAC) in releasing NO and inducing reactive oxygen species (ROS) under similar conditions .

Data Table: Antibacterial Efficacy of this compound

pH Level Inhibition Zone (mm) NO Release (μM)
310.54917.9
58.01371.1
72.0Negligible

Effects on Cognitive and Motor Functions

Recent studies have explored the potential cognitive and motor benefits of this compound supplementation, particularly in aging populations.

Clinical Findings

  • Pilot Study : A pilot study involving middle-aged and older adults indicated that this compound supplementation (80 mg/day and 160 mg/day) significantly improved motor function and cognitive performance over a period of ten weeks. Participants exhibited enhancements in knee flexor/extensor strength and overall motor control .
  • Metabolomic Analysis : The study also revealed that this compound altered various metabolites associated with functional outcomes, suggesting a biochemical basis for its effects on physical performance .

Data Table: Motor Function Improvements

Parameter Placebo Group 80 mg/day Group 160 mg/day Group
Knee Flexor RTD (%)Baseline+33%+43%
Knee Extensor RTD (%)Baseline+26%+34%

Overview of Toxicity

This compound poisoning can lead to severe health consequences, including methemoglobinemia, which reduces the blood's ability to carry oxygen. This condition can result from both intentional ingestion (suicide attempts) and accidental exposure through contaminated food sources.

Case Studies

  • A systematic review analyzed 132 cases of this compound poisoning, revealing that a significant proportion were suicides. The average age of victims was approximately 35.6 years, with a notable prevalence among males .
  • The study utilized the Naranjo Adverse Drug Reaction Probability Scale to establish causality between this compound ingestion and adverse outcomes, highlighting the urgent need for awareness regarding its risks .

Data Table: Summary of Poisoning Cases

Parameter Value
Total Cases132
Suicides53
Accidental Ingestions79
Average Age35.6 years

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying sodium nitrite in biological or environmental samples?

The Griess-Saltzman method is widely used, involving diazotization of nitrite with sulfanilamide followed by coupling with naphthylethylenediamine dihydrochloride, with absorbance measured at 540–546 nm . For reproducibility, validate assays using this compound standard curves and account for matrix interferences (e.g., hemoglobin in blood) via blank corrections . Statistical validation should include ANOVA and Dunnett’s test for significance thresholds .

Q. How can this compound synthesis and purity be optimized for laboratory use?

this compound can be synthesized via acid displacement (e.g., NaNO3+HClNaNO2+H2O\text{NaNO}_3 + \text{HCl} \rightarrow \text{NaNO}_2 + \text{H}_2\text{O}) or reduction of sodium nitrate with carbon . Purity is confirmed by ACS reagent-grade specifications (≥99% purity, USP/Ph. Eur. compliance) and quantified via iodometric titration or ion chromatography .

Q. What safety protocols are critical when handling this compound in experimental settings?

this compound is hygroscopic and a strong oxidizer. Store in airtight containers away from acids and reducing agents. Use PPE (gloves, goggles) to prevent dermal/ocular exposure. In case of accidental ingestion, administer methylene blue (1–2 mg/kg IV) to counteract methemoglobinemia .

Advanced Research Questions

Q. How do gene expression profiles evolve during this compound therapy in ischemic tissues, and what bioinformatics tools are suited for mechanistic analysis?

In murine hind-limb ischemia models, this compound (165 µg/kg) downregulates inflammatory genes (e.g., acute-phase response, antigen presentation) at day 3, while upregulating pro-angiogenic (VEGF, HIF-1α) and tissue-repair genes (collagen synthesis, muscle development) by day 7 . Use Ingenuity Pathway Analysis to map gene networks and identify hub genes (e.g., NF-κB, STAT3) driving these shifts. Validate findings with qPCR and functional assays (e.g., tube formation for angiogenesis) .

Q. How can contradictory data on this compound’s neuroprotective vs. neurotoxic effects be reconciled?

Dose- and context-dependent effects are critical. In rat models, chronic this compound exposure (14–28 days) reduces acetylcholine and ATP levels, inducing hypoxia linked to Alzheimer’s-like pathology . Conversely, acute low-dose nitrite enhances cerebral perfusion via NO-mediated vasodilation . Mitigate contradictions by standardizing dosing regimens and incorporating temporal biomarkers (e.g., plasma nitrite/nitrate ratios) .

Q. What advanced statistical approaches resolve variability in pharmacokinetic (PK) studies of nebulized this compound?

Non-compartmental analysis (NCA) of plasma nitrite/nitrate time-concentration curves calculates AUC, CmaxC_{\text{max}}, and t1/2t_{1/2}. For multi-compartment kinetics, use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Validate models via bootstrapping or visual predictive checks .

Q. What forensic toxicology methods reliably detect this compound in postmortem cases?

Combine LC-MS/MS for quantifying nitrite in blood (>1 µg/mL is fatal) with methemoglobinemia confirmation (co-oximetry). Correlate with circumstantial evidence (e.g., online purchase records). Note that postmortem bacterial reduction of nitrate to nitrite may inflate levels; analyze vitreous humor or liver for accuracy .

Q. Methodological Tables

Table 1. Key Gene Networks Modulated by this compound in Ischemia

Time Post-TreatmentUpregulated PathwaysDownregulated PathwaysKey Hub Genes
Day 3Angiogenesis, Muscle DevelopmentAcute Inflammation, Antigen PresentationVEGF, HIF-1α, NF-κB
Day 7Tissue Repair, Cell SurvivalApoptosis, Oxidative StressCollagen IV, Bcl-2

Table 2. Analytical Methods for this compound Quantification

MethodSensitivity (LOD)Interference ConsiderationsValidation Criteria
Griess-Saltzman0.5 µMHemoglobin, turbidityRSD <10%, recovery 90–110%
Ion Chromatography0.1 µMHigh chloride/sulfateColumn efficiency >2000 plates/m
LC-MS/MS0.01 µMMatrix effects (plasma proteins)Isotopic internal standard (¹⁵N-nitrite)

Properties

IUPAC Name

sodium;nitrite
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InChI

InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1
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InChI Key

LPXPTNMVRIOKMN-UHFFFAOYSA-M
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Canonical SMILES

N(=O)[O-].[Na+]
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Molecular Formula

NO2.Na, NaNO2, NNaO2
Record name SODIUM NITRITE
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DSSTOX Substance ID

DTXSID0020941
Record name Sodium nitrite
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Molecular Weight

68.995 g/mol
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Physical Description

Sodium nitrite appears as a yellowish white crystalline solid. Noncombustible but will accelerate the burning of combustible material. If large quantities are involved in a fire or if the combustible material is finely divided, an explosion may result. If contaminated by ammonium compounds, spontaneous decomposition can occur and the resulting heat may ignite surrounding combustible material. Prolonged exposure heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. Used as a food preservative, and to make other chemicals., Sodium nitrite solution appears as a clear colorless to yellow solution. Harmful to the environment and somewhat toxic. Used as a preservative, and to make other chemicals., Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, White crystalline powder or yellowish lumps, White or slightly yellow hygroscopic solid; [Merck Index], HYGROSCOPIC WHITE-TO-YELLOW SOLID IN VARIOUS FORMS.
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Boiling Point

Decomposes at 608 °F (NTP, 1992), 239 °F at 760 mmHg (USCG, 1999)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Sol in water; moderately sol in methanol; sparingly soluble in diethyl ether, Slightly soluble in ethanol, Sol in 1.5 parts cold, 0.6 parts boiling water., 84.8 g/100 g of water at 25 °C, 0.3 G/100 CC ETHER AT 20 °C; 4.4 G/100 CC METHANOL AT 20 °C; 3 G/100 CC ABS ALC AT 20 °C; VERY SOL IN AMMONIA., Solubility in water, g/100ml at 20 °C: 82
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Density

2.17 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.32 at 60.8 °F (USCG, 1999) - Denser than water; will sink, 2.17, 2.2 g/cm³
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Mechanism of Action

There is an active endogenous nitrogen cycle in humans that involves nitrate and nitrite, which are interconvertible in vivo. Nitrosating agents that arise from nitrite under acidic gastric conditions react readily with nitrosatable compounds, especially secondary amines and amides, to generate N-nitroso compounds. These nitrosating conditions are enhanced following ingestion of additional nitrate, nitrite or nitrosatable compounds. Some of the N-nitroso compounds that could be formed in humans under these conditions are known carcinogens., To clarify the mechanisms underlying forestomach carcinogenesis in rats by co-treatment with catechol and sodium nitrite (NaNO2), /the authors/ investigated the involvement of oxidative stress resulting from reaction of the two compounds. Since generation of semiquinone radical, hydroxyl radical (*OH), and peroxynitrite (ONOO-) arose through the reaction of catechol with NO, we proposed that superoxide resulting from catechol oxidation reacted with excess NO, consequently yielding *OH via ONOO-. Male F344 rats were co-treated with 0.2% catechol in the diet and 0.8% NaNO2 in the drinking water for 2 weeks. Prior to occurrence of histological evidence indicating epithelial injury and hyperplasia, 8-hydroxydeoxyguanosine levels in forestomach epithelium significantly increased from 12 hr together with appearance of immunohistochemically nitrotyrosine-positive epithelial cells. There were no remarkable changes in rats given each chemical alone. We conclude that oxidative stress due to NO plays an important role in induction of forestomach epithelial damage, cell proliferation, and thus presumably forestomach carcinogenesis., ... The major concern of possible long-term effects of exposure to nitrate and nitrite is associated with formation of nitroso compounds, many of which are carcinogenic. This formation may take place wherever nitrite and nitrosable compounds are present, but it is favored by acidic conditions or the presence of some bacteria. The gastrointestinal tract and especially the stomach is regarded as the main formation site, but nitrosation reactions can also take place in an infected urinary bladder ... /Nitrate and nitrite poisoning/, The two basic actions of sodium nitrite in vivo are relaxation of smooth muscle, especially of small blood vessels, and in toxic doses the conversion of hemoglobin to methemoglobin., For more Mechanism of Action (Complete) data for SODIUM NITRITE (8 total), please visit the HSDB record page.
Record name SODIUM NITRITE
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Color/Form

White, orthorhombic crystals, White or slightly yellow granules, rods, or powder, Slightly yellowish or white crystals, pellets, sticks or powder

CAS No.

7632-00-0
Record name SODIUM NITRITE
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Explanation Creative Commons CC BY 4.0

Melting Point

520 °F (NTP, 1992), 30 °F (USCG, 1999), 271 °C, No melting point; decomposes at 280 °C
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Record name SODIUM NITRITE
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

47.8 parts of 2-amino-5-hydroxynaphthalene-7-sulfonic acid are stirred into 500 parts of water at 25° C. and are dissolved by the addition of 22 parts of a 30% by weight solution of sodium hydroxide. To this solution is added 26.8 parts of 2,4,6-trifluoropyrimidine dropwise over a 30 minute period. At the same time a 20% of sodium carbonate solution is added to this mixture continuously in order to maintain the pH of the mixture at 4-5. The reaction temperature is increased to 40-45° C. The end point of the reaction is determined using chromatographic techniques. The resultant suspension is cooled to 20-25° C. and poured onto a diazonium salt solution which is formed of 34.6 parts of 4-aminobenzene-sulfonic acid and 50 parts by volume of 4 N sodium nitrite solution at 0-5° C. and a pH of 1. During the coupling reaction the pH is maintained at 6-7 by continuously adding 20% sodium carbonate solution. The monoazo compound thus formed is salted-out using conventional methods, filtered and dried at 60° C. under vacuum. The product has the formula ##STR8##
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Synthesis routes and methods II

Procedure details

Currently, the KSC oxidizer scrubbers react nitrogen tetroxide and/or nitrogen dioxide with nominally 25-weight-percent sodium hydroxide, which produces sodium nitrate, sodium nitrite, and nitric oxide. Nitrogen dioxide is in equilibrium with nitrogen tetroxide in the gas phase, reaction 1-61. Nitric oxide is not a primary gas-phase reactant, but it is produced during the liquid-phase reactions 1-65 and 1-66. Once produced, nitric oxide can either combine with nitrogen dioxide, reaction 1-62, or be oxidized by oxygen in the scrubber to nitrogen dioxide, reaction 1-63, to be reabsorbed in the scrubber liquor, reactions 1-64 to 1-67. However, the nitric oxide can escape reaction with the scrubber liquor be released into the atmosphere.
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